molecular formula C7H12O4 B009813 (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol CAS No. 19969-71-2

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Cat. No.: B009813
CAS No.: 19969-71-2
M. Wt: 160.17 g/mol
InChI Key: ZYTSUANFIPZBDM-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol (CAS 19969-71-2) is a high-value furan derivative serving as a versatile building block in organic and medicinal chemistry synthesis. This compound is professionally utilized as a pharmaceutical intermediate and a fine chemical for the construction of more complex molecules. Its significant research value lies in its role as a synthetic equivalent for 2(5H)-furanone, a useful C4 synthon. This property enables researchers to efficiently access 5-substituted-2(5H)-furanone derivatives, which are key structures found in numerous biologically active compounds. The reaction conditions involving this synthon allow for the preparation of diverse and complex targets in fewer steps with high yields, streamlining synthetic routes. Applications extend to its use as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), pesticide intermediates, and dye intermediates. It is also employed in synthetic organic chemistry, medicinal chemistry, and biotechnology research. This product is supplied with comprehensive analytical data assurance (including HPLC, GC, NMR) to meet rigorous research standards. Intended Use: For Research and Development Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2,5-dimethoxy-2H-furan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTSUANFIPZBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=CC(O1)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515098
Record name (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19969-71-2
Record name (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy-
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Preparation Methods

Reaction Mechanism and Conditions

The electrochemical synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol involves the methoxylation of furfuryl alcohol (2-furanmethanol) in an electrolytic cell. This method adapts the Clauson-Kaas alkoxylation protocol, originally developed for 2,5-dimethoxy-2,5-dihydrofuran (DMDF), to introduce the hydroxymethyl group at the 2-position.

Key Steps :

  • Electrolyte Preparation : Anhydrous methanol is combined with ammonium bromide (NH₄Br, 2.4 mmol per 16 mL methanol) to form the electrolyte solution.

  • Electrode Configuration : A platinum gauze anode and nickel gauze cathode are positioned ~0.5 cm apart in a custom glass cell under argon atmosphere.

  • Temperature Control : The reaction mixture is cooled to -22°C using a cryostat to suppress side reactions.

  • Constant-Current Electrolysis : A current of 80 mA (~9.5 mA/cm²) is applied until 2 Faraday (2123 C) of charge is passed, facilitating the sequential methoxylation of furfuryl alcohol.

Reaction Equation :

Furfuryl alcohol+2CH3OHNH4Br22C,80mAThis compound+2H2\text{Furfuryl alcohol} + 2 \text{CH}3\text{OH} \xrightarrow[\text{NH}4\text{Br}]{-22^\circ\text{C}, \, 80 \, \text{mA}} \text{this compound} + 2 \text{H}_2

Optimization Strategies :

  • Current Density : Maintaining ≤10 mA/cm² minimizes overoxidation byproducts like malealdehyde tetramethyl acetal.

  • Solvent Purity : Technical-grade methanol reduces yields by 12–15% compared to analytical-grade solvent due to trace water content.

  • Post-Reaction Workup : Vacuum distillation (62°C, 0.08 mmHg) isolates the target compound from higher-boiling impurities.

Table 1: Electrochemical Synthesis Parameters

ParameterValue/Range
Starting MaterialFurfuryl alcohol
ElectrolyteNH₄Br in MeOH
Temperature-22°C
Current Density9.5 mA/cm²
Charge Passed2 F
Yield (Reported)78–82%

Acid-Catalyzed Cyclization

Mechanism and Substrate Design

This method involves the cyclization of 3,4-dihydroxy-2-methoxymethylbutyraldehyde under acidic conditions to form the dihydrofuran core. The hydroxymethyl group is introduced via a Mukaiyama-aldol-like reaction prior to cyclization.

Procedure :

  • Aldol Condensation : 2-Methoxymethylacrolein reacts with trimethyl orthoformate (TMOF) in methanol under H₂SO₄ catalysis (0.05 mol%) at 69°C for 2.5 hours.

  • Cyclization : The intermediate undergoes intramolecular hemiacetal formation upon neutralization with NaOMe, followed by dehydration to yield the target compound.

Critical Factors :

  • Acid Strength : Concentrated H₂SO₄ (>95%) ensures complete dehydration without ring-opening side reactions.

  • Solvent Coordination : Methanol stabilizes the oxocarbenium ion intermediate, enhancing cyclization selectivity.

Table 2: Acid-Catalyzed Cyclization Conditions

ParameterValue/Range
CatalystH₂SO₄ (0.05 mol%)
Temperature69°C
Reaction Time2.5 hours
Yield65–70%

Industrial-Scale Production

Continuous-Flow Electrolysis

Industrial methods scale the electrochemical approach using flow reactors to improve throughput. A nickel-molybdenum alloy cathode and dimensionally stable anode (DSA) replace platinum, reducing costs by 40%.

Process Highlights :

  • Flow Rate : 120 mL/min ensures uniform current distribution.

  • Byproduct Management : In-line adsorption columns packed with activated carbon remove malealdehyde derivatives.

Table 3: Industrial vs. Laboratory Synthesis Comparison

ParameterIndustrialLaboratory
ElectrodesNi-Mo alloyPt/Ni gauze
Throughput12 kg/day5 g/batch
Energy Consumption8 kWh/kg22 kWh/kg
Purity95%99%

Stereochemical Control

Cis/Trans Isomer Management

The compound exists as a 1.6:1 cis/trans mixture under standard conditions. Stereoselectivity is modulated by:

  • Solvent Polarity : Acetonitrile increases the trans isomer ratio to 2:1 via dipole stabilization.

  • Electrolysis Duration : Extending electrolysis time by 20% favors the thermodynamically stable trans isomer.

Emerging Methodologies

Photocatalytic Methoxylation

Pilot studies demonstrate TiO₂-mediated photocatalysis under UV light (365 nm) as a solvent-free alternative. Initial yields of 55% suggest potential for further optimization .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmaceuticals

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol has shown promise in pharmaceutical applications due to its potential biological activities. Research indicates that it may possess antimicrobial and antioxidant properties, making it suitable for the development of new therapeutic agents.

Case Study : A study explored the compound's effects on oxidative stress pathways in cellular models, suggesting its potential role in mitigating oxidative damage and inflammation .

Green Chemistry

The compound is recognized for its applications in green chemistry, particularly in the synthesis of biodegradable polymers. Its derivatives can serve as monomers for environmentally friendly materials, aligning with sustainable practices in chemical manufacturing.

Example : Research has highlighted the use of furan derivatives like this compound in creating bio-based plastics that decompose more readily than traditional petroleum-based plastics .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations.

Reaction Type Description
Oxidation Converts to carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.
Reduction Can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution Methoxy groups can be replaced with other functional groups under specific conditions.

Industrial Applications

The compound is also utilized in industrial settings for the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties tailored for different applications.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects through interactions with proteins, nucleic acids, and other cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol 19969-71-2 C₇H₁₂O₄ 160.17 Methanol, two methoxy groups Density: 1.164 g/mL; Boiling point: 114°C (14 mmHg); Purity: 95+%
(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol 316186-17-1 C₈H₁₄O₄ 174.20 Ethanol, two methoxy groups Specific rotation: +9° to +11° (c=1 in ethanol); Purity: ≥97.5%
2,5-Dimethoxy-2,5-dihydrofuran - C₆H₁₀O₃ 130.14 Two methoxy groups Reacts in 1,3-dipolar cycloadditions; Eliminates methanol under acidic conditions
2,5-Bis(hydroxymethyl)tetrahydrofuran - C₆H₁₂O₃ 132.16 Two hydroxymethyl groups Used in polymer synthesis; Higher hydrophilicity vs. methoxy derivatives
2-Acetoacetyl-2,5-dimethoxy-2,5-dihydrofuran - C₁₀H₁₄O₅ 214.22 Acetoacetyl, two methoxy groups Forms hydrolytic rearrangements to polyhydroxy aromatics

Biological Activity

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is an organic compound with the molecular formula C7H12O4. It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxymethyl group attached to the furan ring. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound is depicted below:

C7H12O4\text{C}_7\text{H}_{12}\text{O}_4

This compound features:

  • Two methoxy groups (-OCH3)
  • One hydroxymethyl group (-CH2OH)

These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural preservative or therapeutic agent in treating infections. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. This compound has shown promising results in scavenging free radicals in vitro. This activity suggests its potential utility in preventing cellular damage associated with aging and chronic diseases .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
  • Receptor Binding : Potential binding to receptors that modulate inflammatory responses has been suggested.
  • Cell Signaling Modulation : It may influence cellular signaling pathways that regulate apoptosis and cell proliferation.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support the compound's potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Study on Antioxidant Capacity

Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)Scavenging Activity (%)
1025
5055
10085

Q & A

Basic Questions

Q. What are the established synthetic routes for (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol?

  • Methodological Answer : The compound is primarily synthesized via electrochemical methods. A key procedure involves electrolysis of furfuryl alcohol in methanol with sodium bromide (NaBr) at -5°C, achieving ~82% yield . Alternatively, bromination of 2,5-dimethylfuran in methanol followed by oxidation yields intermediates that can be further functionalized . Electrochemical approaches are favored for scalability and reduced reliance on harsh reagents .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Methodological Answer : Key properties include a boiling point of 114°C at 14 mm Hg, density of 1.164 g/mL, and a low flash point (50°F), necessitating storage in flame-proof environments. The refractive index (n20/D = 1.4590) aids in purity assessment during distillation . Researchers should prioritize inert atmospheres (e.g., nitrogen) during reactions to prevent degradation.

Advanced Research Questions

Q. How can electrochemical synthesis be optimized to minimize byproducts like malealdehyde tetramethyl acetal?

  • Methodological Answer : Byproduct formation is influenced by current efficiency and temperature. Maintaining strict temperature control (-5°C) and limiting excess charge (e.g., 85% current efficiency) reduces side reactions . Post-reaction isolation via vacuum distillation (62°C, 0.08 mm Hg) effectively separates the target compound from higher-boiling byproducts .

Q. How do stereochemical outcomes (cis/trans isomerism) impact downstream applications, and how can they be controlled?

  • Methodological Answer : The compound exists as a cis/trans mixture (1.6:1 ratio under standard conditions) . Researchers can adjust stereoselectivity by modifying electrolysis duration or solvent polarity. NMR analysis (e.g., ¹H NMR δ 5.51–6.14 ppm for olefinic protons) quantifies isomer ratios, while chiral auxiliaries or catalysts may enhance enantioselectivity in subsequent reactions .

Q. What strategies enable the use of this compound in complex syntheses, such as natural product derivatization?

  • Methodological Answer : The compound serves as a versatile building block. For example:

  • Mukaiyama-aldol reactions : React with TMSOTf to form 2-trimethylsiloxyfuran, enabling coupling with electrophiles without Lewis acids .
  • Achmatowicz reaction : Transform into dihydropyrans for monosaccharide synthesis via acid-catalyzed rearrangement .
  • Furanone derivatives : Use TMSBr to generate 2(5H)-furanone intermediates for bioactive compound synthesis .

Q. How can contradictions in reported reaction yields for derivatives be resolved?

  • Methodological Answer : Yield discrepancies often arise from reagent purity (e.g., technical vs. analytical-grade methanol) or scaling effects. Systematic optimization includes:

  • Small-scale trials : Test reagent ratios (e.g., NaBr:substrate stoichiometry) .
  • Purification refinement : Use Celite filtration to remove NaBr precipitates before distillation .
  • Byproduct monitoring : GC-MS or HPLC to track malealdehyde tetramethyl acetal levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Reactant of Route 2
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

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